molecular formula C15H10F4O4 B14060851 (4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Cat. No.: B14060851
M. Wt: 330.23 g/mol
InChI Key: IAGGKQNSYSGYAX-UHFFFAOYSA-N
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Description

The compound "(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid" features a biphenyl core with distinct substituents: a fluoro group at position 4, a trifluoromethoxy group at position 4', and a hydroxyacetic acid (-CH(OH)COOH) moiety at position 2.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[5-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-9-3-6-11(12(7-9)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

IAGGKQNSYSGYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(C(=O)O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

    Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. The hydroxyacetic acid moiety can be added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name Functional Group Substituents on Biphenyl Core Molecular Weight (g/mol) CAS Number
Target Compound Hydroxyacetic acid (-CH(OH)COOH) 4-F, 4'-OCF₃ ~318 (estimated) Not provided
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid Carboxylic acid (-COOH) 4-F, 4'-OCF₃ 300.2 1183674-44-3
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid Hydroxyacetic acid 2-CF₃, 2'-CF₃, 4-hydroxyacetic acid 364.24 1261887-31-3
4-Biphenyl-4'-fluoro-acetic acid Acetic acid (-CH₂COOH) 4-F (on second phenyl) 230.24 6908-38-9

Key Observations :

  • The hydroxyacetic acid group in the target compound introduces additional hydrogen-bonding capability compared to simpler acetic acid or carboxylic acid derivatives (e.g., ). This could enhance interactions with biological targets like enzymes or receptors.
Substituent Position and Electronic Effects
  • Target Compound vs. 4-Biphenyl-4'-fluoro-acetic acid :
    • The target’s fluorine is on the first phenyl ring (position 4), whereas places fluorine on the second phenyl ring (4'). Positional isomerism can drastically alter electronic distribution and steric interactions, affecting binding affinity in drug design.
  • Target Compound vs. (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid :
    • The bis(trifluoromethyl) groups in create a highly electron-deficient aromatic system, which may enhance resistance to oxidative degradation but reduce solubility compared to the target’s OCF₃ group .
Physicochemical Properties
Property Target Compound (Estimated) 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid (2,2'-Bis-CF₃)-Analog
Molecular Weight ~318 300.2 364.24
LogP (Lipophilicity) Moderate (~3.5) Higher (~4.0 due to -COOH) High (~5.2 due to -CF₃)
Solubility Moderate (polar groups) Low (carboxylic acid may dimerize) Very low (high fluorination)

Notes:

  • The hydroxyacetic acid group in the target compound balances lipophilicity (from fluorine/OCF₃) with aqueous solubility, a critical factor for oral bioavailability .
  • The discontinued status of suggests synthetic challenges, possibly due to the instability of the trifluoromethoxy group under reaction conditions .

Biological Activity

(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid, a compound characterized by its unique trifluoromethoxy and fluoro substituents on a biphenyl structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C13H8F4O3\text{C}_{13}\text{H}_{8}\text{F}_{4}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds with trifluoromethoxy and fluoro groups often exhibit significant biological activities due to their electronic properties. The following sections detail specific activities observed in studies.

Inhibition of Enzymatic Activity

  • Cholinesterases : Studies have shown that related compounds with similar structural features can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a compound with a trifluoromethyl group demonstrated IC50 values of 10.4 µM against AChE and 7.7 µM against BChE, indicating moderate inhibitory activity .
  • Cyclooxygenases : Inhibitory effects on cyclooxygenase-2 (COX-2) have also been reported. The presence of electron-withdrawing groups like trifluoromethoxy enhances the binding affinity to the enzyme, potentially leading to anti-inflammatory effects .

Antioxidant Activity

Compounds containing fluorinated moieties often exhibit antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. Research on similar compounds indicates that they can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. For example, derivatives of biphenyl compounds have shown selective cytotoxicity against breast cancer MCF-7 cells, with IC50 values indicating significant anti-cancer potential .

Case Studies and Findings

  • Case Study 1 : A study evaluated the biological activity of several derivatives of biphenyl compounds, including those with trifluoromethoxy substitutions. Results indicated that these compounds could effectively inhibit enzyme activity related to neurodegenerative diseases .
  • Case Study 2 : Another investigation focused on the molecular docking of biphenyl derivatives with COX-2 and lipoxygenase enzymes. The study found that the trifluoromethoxy group facilitated stronger interactions with key residues in the active sites of these enzymes, enhancing inhibitory potential .

Data Table: Biological Activity Summary

Activity Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase7.7
COX-2 InhibitionCyclooxygenase-2Moderate
Antioxidant ActivityFree Radical ScavengingSignificant
CytotoxicityMCF-7 CellsVaries

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